2-(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)-1-(4-MORPHOLINYL)ETHANONE
Overview
Description
2-(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)-1-(4-MORPHOLINYL)ETHANONE is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core and a morpholine moiety
Preparation Methods
The synthesis of 2-(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)-1-(4-MORPHOLINYL)ETHANONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a series of cyclization reactions starting from appropriate aromatic precursors.
Introduction of the ethyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine core.
Attachment of the morpholine moiety: This step involves the nucleophilic substitution reaction where the morpholine group is introduced to the ethanone side chain.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)-1-(4-MORPHOLINYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ethanone group can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids or alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
2-(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)-1-(4-MORPHOLINYL)ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)-1-(4-MORPHOLINYL)ETHANONE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its binding affinity and the nature of the target. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar compounds to 2-(9-ETHYL-5,5-DIOXIDO-6H-DIBENZO[C,E][1,2]THIAZIN-6-YL)-1-(4-MORPHOLINYL)ETHANONE include other dibenzo[c,e][1,2]thiazine derivatives and morpholine-containing compounds These compounds share structural similarities but may differ in their functional groups or side chains, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-2-15-7-8-18-17(13-15)16-5-3-4-6-19(16)27(24,25)22(18)14-20(23)21-9-11-26-12-10-21/h3-8,13H,2,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHPLOVXBNTCRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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